METHYL 5-CYANO-2-NAPHTHOATE
Overview
Description
METHYL 5-CYANO-2-NAPHTHOATE is an organic compound with the molecular formula C13H9NO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyano group (-CN) and a carboxylate ester group (-COOCH3) attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL 5-CYANO-2-NAPHTHOATE can be synthesized through several methods. One common approach involves the reaction of 5-cyanonaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of methyl 5-cyanonaphthalene-2-carboxylate typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-CYANO-2-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-cyanonaphthalene-2-carboxylic acid.
Reduction: Formation of methyl 5-aminonaphthalene-2-carboxylate.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
METHYL 5-CYANO-2-NAPHTHOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of aromatic substitution reactions and as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 5-cyanonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The cyano group and ester functionality can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminonaphthalene-2-carboxylate: Similar structure but with an amine group instead of a cyano group.
Methyl 5-bromonaphthalene-2-carboxylate: Contains a bromine atom instead of a cyano group.
Methyl 5-nitronaphthalene-2-carboxylate: Features a nitro group instead of a cyano group.
Uniqueness
METHYL 5-CYANO-2-NAPHTHOATE is unique due to the presence of both a cyano group and a carboxylate ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-cyanonaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)10-5-6-12-9(7-10)3-2-4-11(12)8-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWCNMSLTJKVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700973 | |
Record name | Methyl 5-cyanonaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91804-23-8 | |
Record name | Methyl 5-cyanonaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.